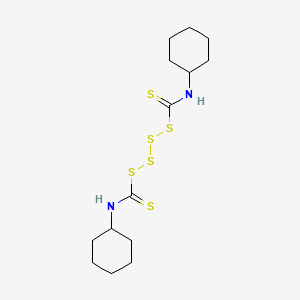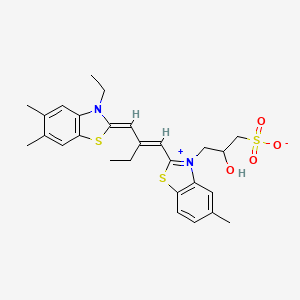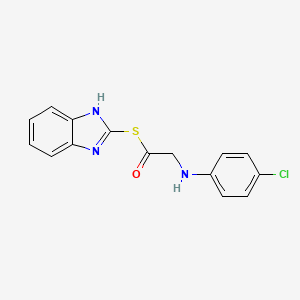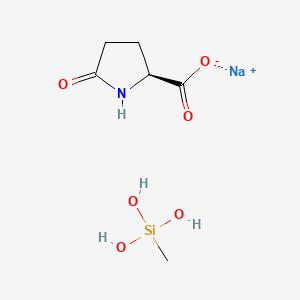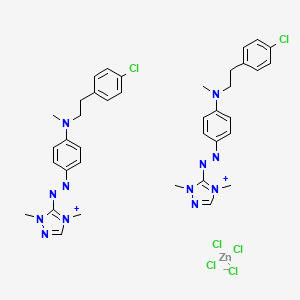
Bis(5-((4-(((4-chlorobenzyl)methyl)methylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(5-((4-(((4-chlorobenzyl)methyl)methylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-) is a complex organic compound featuring a triazolium core with azo linkages and a tetrachlorozincate counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(5-((4-(((4-chlorobenzyl)methyl)methylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-) typically involves multiple steps:
Formation of the Azo Compound: The initial step involves the diazotization of 4-(((4-chlorobenzyl)methyl)methylamino)aniline followed by coupling with 1,4-dimethyl-1H-1,2,4-triazole to form the azo compound.
Quaternization: The azo compound is then quaternized using methyl iodide to introduce the triazolium moiety.
Ion Exchange: Finally, the quaternized product undergoes ion exchange with zinc chloride to form the tetrachlorozincate salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for diazotization and coupling reactions, as well as advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The azo linkages in the compound can undergo oxidation reactions, potentially leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the azo groups can yield amines.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a precursor for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors or dyes.
Mécanisme D'action
The mechanism of action of Bis(5-((4-(((4-chlorobenzyl)methyl)methylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-) would depend on its specific application. For instance, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate access. The azo linkages and triazolium core could also play a role in its interaction with biological targets, potentially disrupting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(5-((4-(((4-chlorobenzyl)methyl)methylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) dichlorozincate(2-)
- Bis(5-((4-(((4-chlorobenzyl)methyl)methylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachloroferrate(2-)
Uniqueness
The uniqueness of Bis(5-((4-(((4-chlorobenzyl)methyl)methylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-) lies in its specific combination of functional groups and counterions, which confer distinct chemical and physical properties. This makes it particularly suitable for specialized applications in various scientific and industrial fields.
Propriétés
Numéro CAS |
85392-73-0 |
|---|---|
Formule moléculaire |
C38H44Cl6N12Zn |
Poids moléculaire |
946.9 g/mol |
Nom IUPAC |
N-[2-(4-chlorophenyl)ethyl]-4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-methylaniline;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C19H22ClN6.4ClH.Zn/c2*1-24(13-12-15-4-6-16(20)7-5-15)18-10-8-17(9-11-18)22-23-19-25(2)14-21-26(19)3;;;;;/h2*4-11,14H,12-13H2,1-3H3;4*1H;/q2*+1;;;;;+2/p-4 |
Clé InChI |
DYHKJQPFMIGXSO-UHFFFAOYSA-J |
SMILES canonique |
CN1C(=[N+](C=N1)C)N=NC2=CC=C(C=C2)N(C)CCC3=CC=C(C=C3)Cl.CN1C(=[N+](C=N1)C)N=NC2=CC=C(C=C2)N(C)CCC3=CC=C(C=C3)Cl.Cl[Zn-2](Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


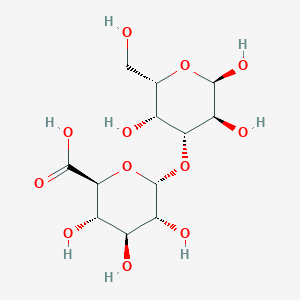



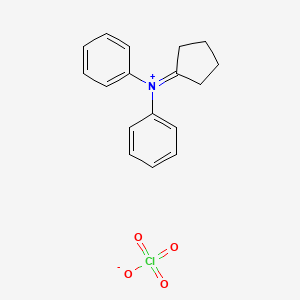

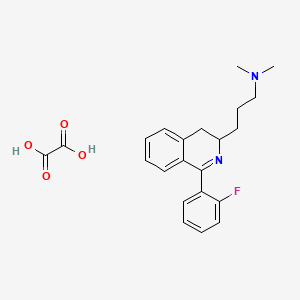
![1-[3-(methylamino)propoxy]-6H-benzo[b][1]benzothiepin-5-one;oxalic acid](/img/structure/B12738419.png)
